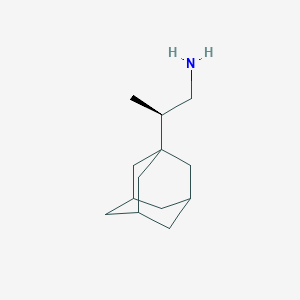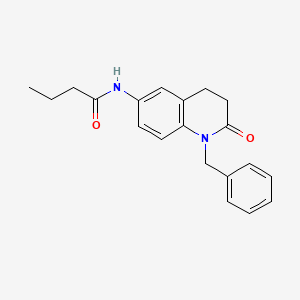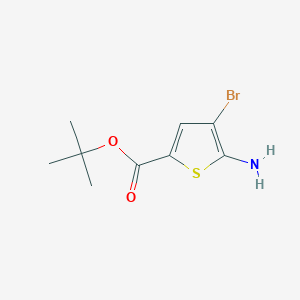![molecular formula C9H14F3N B2588348 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine CAS No. 2172561-78-1](/img/structure/B2588348.png)
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine” is a spiro compound, which means it has two rings that share a single atom . The compound contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a seven-membered ring (heptane) connected to a three-membered ring (propane) at one carbon atom . The trifluoromethyl group is likely attached to the carbon atom at the 2-position of the heptane ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group in this compound is highly electronegative, which could influence its reactivity and interactions with other compounds .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
The trifluoromethyl group is a common structural motif in agrochemicals due to its ability to enhance the biological activity and physical properties of compounds. Derivatives of trifluoromethylpyridines, which may include the spiro[3.3]heptan-2-yl structure, are used extensively in crop protection. They help in defending crops against pests and diseases, contributing to increased agricultural productivity .
Pharmaceutical Industry
Compounds with the trifluoromethyl group, such as our subject compound, are also prevalent in pharmaceuticals. They are part of the active ingredients in several medications due to their unique physicochemical properties. These compounds can interact with biological systems in ways that can be beneficial for treating various diseases .
Veterinary Medicine
Similar to their use in human pharmaceuticals, trifluoromethyl derivatives are used in veterinary medicine. They contribute to the development of treatments for animals, ensuring the health and productivity of livestock, which is crucial for food supply and safety .
Synthesis of Fluorinated Organic Chemicals
The compound can serve as an intermediate in the synthesis of fluorinated organic chemicals. These chemicals are important for developing new materials with unique properties, such as increased resistance to solvents and thermal stability .
Development of Functional Materials
The unique characteristics of the trifluoromethyl group, possibly including the spiro[3.3]heptan-2-yl structure, are leveraged in the creation of functional materials. These materials have applications in various fields, including electronics, coatings, and advanced manufacturing processes .
Chemical Research and Innovation
The compound’s structure is valuable for chemical research, particularly in the exploration of new synthetic pathways and reactions. It can be used to develop novel methodologies for constructing complex organic molecules, which can lead to breakthroughs in various scientific disciplines .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c10-9(11,12)8(6-13)4-7(5-8)2-1-3-7/h1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYGGGSSRYJVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2588285.png)


